molecular formula C13H15N3O2 B15271924 Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate

Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B15271924
M. Wt: 245.28 g/mol
InChI Key: QRUPEDJTMSBBPB-UHFFFAOYSA-N
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Description

Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based derivative characterized by a pyrazole core substituted at the 1-position with a 3-(aminomethyl)phenyl group and at the 3-position with an ethyl ester moiety. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and biological activity .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 1-[3-(aminomethyl)phenyl]pyrazole-3-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)12-6-7-16(15-12)11-5-3-4-10(8-11)9-14/h3-8H,2,9,14H2,1H3

InChI Key

QRUPEDJTMSBBPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the aminomethyl group: This step involves the functionalization of the phenyl ring with an aminomethyl group, which can be done through a Mannich reaction using formaldehyde and a secondary amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or amides, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyrazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Aminomethyl vs. Hydroxyl Groups

The target compound’s 3-(aminomethyl)phenyl group contrasts with hydroxyl-substituted analogs (e.g., compound 30f in ). For example, hydroxylated derivatives in demonstrated antimicrobial activity, suggesting the aminomethyl variant could be optimized for similar applications with modified pharmacokinetics.

Electron-Withdrawing vs. Electron-Donating Substituents

In contrast, the aminomethyl group in the target compound is electron-donating, which may enhance reactivity in nucleophilic environments.

Steric and Lipophilic Effects

Compounds with bulky substituents, such as 2,3-dimethylphenyl or allyl groups , exhibit increased steric hindrance, which could limit interactions with enzymatic pockets. The target compound’s aminomethylphenyl group balances moderate bulk with functional flexibility.

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